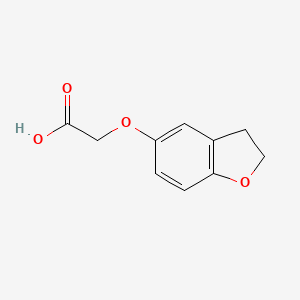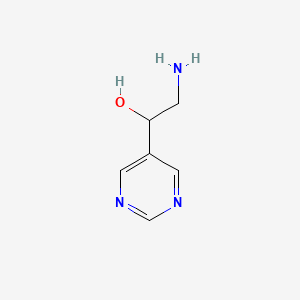
2-Amino-1-(pyrimidin-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(pyrimidin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 5-bromopyrimidine with ethylene diamine under reflux conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-Amino-1-(pyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can yield various ethers or esters.
科学研究应用
2-Amino-1-(pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Amino-1-(pyridin-3-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-1-(pyrimidin-4-yl)ethan-1-ol: Similar structure but with the amino group at a different position on the pyrimidine ring.
Uniqueness
2-Amino-1-(pyrimidin-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-amino-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4,6,10H,1,7H2 |
InChI 键 |
SXYWQAGHJPEMKS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=N1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


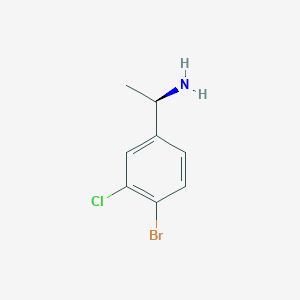
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)
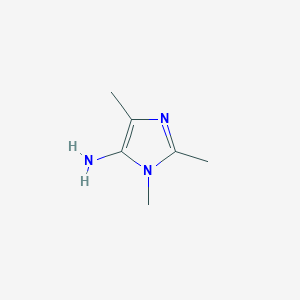
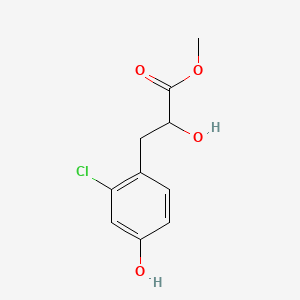
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
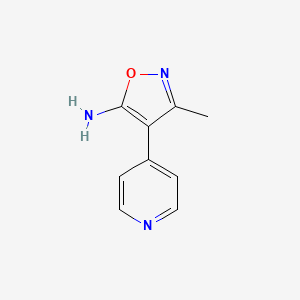
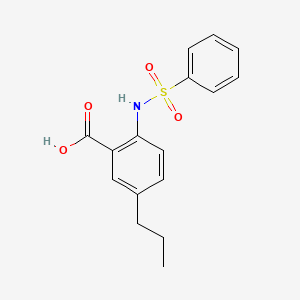
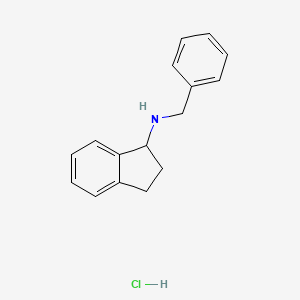
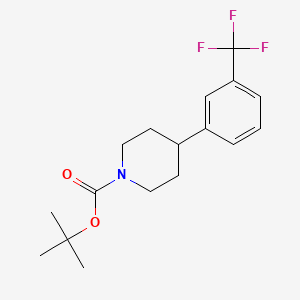
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
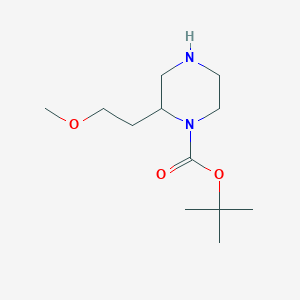
![7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
